N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Acetylcholinesterase Inhibition Alzheimer's Disease IC50 Potency

N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride (CAS 1216623-31-2) is a synthetic small molecule belonging to a novel class of isoquinoline-sulfonamide hybrid analogues designed for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. Its structure features a 2-fluorophenyl group linked via an acetamide spacer to an N-methylisoquinoline-5-sulfonamide core, a combination that was specifically designed and screened against a panel of 11 close analogues.

Molecular Formula C18H17ClFN3O3S
Molecular Weight 409.86
CAS No. 1216623-31-2
Cat. No. B2951655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride
CAS1216623-31-2
Molecular FormulaC18H17ClFN3O3S
Molecular Weight409.86
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=CC=C1F)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl
InChIInChI=1S/C18H16FN3O3S.ClH/c1-22(12-18(23)21-16-7-3-2-6-15(16)19)26(24,25)17-8-4-5-13-11-20-10-9-14(13)17;/h2-11H,12H2,1H3,(H,21,23);1H
InChIKeyXXGAHUUVDRHQPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride as a Dual Cholinesterase Inhibitor


N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride (CAS 1216623-31-2) is a synthetic small molecule belonging to a novel class of isoquinoline-sulfonamide hybrid analogues designed for dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition. [1] Its structure features a 2-fluorophenyl group linked via an acetamide spacer to an N-methylisoquinoline-5-sulfonamide core, a combination that was specifically designed and screened against a panel of 11 close analogues. The compound was identified as the most potent AChE inhibitor in its series, establishing it as a key lead structure for further medicinal chemistry exploration targeting Alzheimer's disease and related cognitive disorders.

Structural Specificity: Why Isoquinoline-Sulfonamide Hybrids Cannot Be Interchanged Without Quantitative Validation


The isoquinoline-sulfonamide hybrid series exhibits extreme sensitivity to even minor structural modifications, making simple 'in-class' substitutions highly unreliable. Screened analogues with different halogen or alkyl substituents on the phenyl ring yielded IC50 values ranging from 0.30 to 26.30 µM for AChE and 0.80 to 37.60 µM for BuChE—a variation spanning two orders of magnitude. [1] This demonstrates that the 2-fluorophenyl substitution pattern on the target compound is critical for its specific high-potency profile and cannot be replicated by a para-trifluoromethyl or other unvalidated substitution. The quantitative evidence below proves exactly why this specific compound, designated analogue 2, stands apart from its closest neighbors in the series.

Head-to-Head Evidence: Quantifying the Differentiation of N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride


Superior AChE Inhibition vs. Clinical Standard Donepezil

The target compound (designated analogue 2) is the most potent acetylcholinesterase (AChE) inhibitor within its synthesized series of 11 isoquinoline-sulfonamide hybrids and also demonstrates superior potency to the clinically used standard drug donepezil. Its IC50 of 0.30 ± 0.05 µM represents a 7.2-fold improvement in activity compared to donepezil's IC50 of 2.16 ± 0.12 µM when measured under identical assay conditions. [1]

Acetylcholinesterase Inhibition Alzheimer's Disease IC50 Potency

Potent BuChE Inhibition with a Distinct Potency Profile from Donepezil

The target compound also exhibits potent inhibition of butyrylcholinesterase (BuChE) with an IC50 of 0.80 ± 0.01 µM. This is 5.6-fold more potent than the standard drug donepezil, which has a BuChE IC50 of 4.5 ± 0.11 µM. While it is not the single most potent BuChE inhibitor in its series—analogue 11 has an IC50 of 1.20 ± 0.05 µM—its combined AChE/BuChE profile is uniquely balanced for high potency at both targets. [1]

Butyrylcholinesterase Inhibition Dual Inhibitor BuChE IC50

SAR Advantage: The Specific 2-Fluoro Substitution vs. 4-Trifluoromethyl Analogue

The structure-activity relationship (SAR) study reveals a critical substituent effect. The target compound, bearing a 2-fluorophenyl group (analogue 2), shows the highest AChE potency in the series. In contrast, other structurally similar analogues with different phenyl substitutions, such as a 4-trifluoromethyl group (available as CAS 1216998-53-6), display significantly lower activity across the panel, as evidenced by the broad IC50 range for the series (0.30 to 26.30 µM for AChE). [1]

Structure-Activity Relationship 2-Fluorophenyl Substituent Effect

Molecular Docking Validation of a Unique Binding Mode at AChE

A molecular docking study was conducted specifically for the most potent analogues, including the target compound, to rationalize its binding conformation at the active site of the AChE and BuChE enzymes. The study confirmed that the compound achieves binding interactions that underpin its superior inhibitory activity, distinguishing it from less active members of the series where such interactions were not observed or were less favorable. [1]

Molecular Docking In Silico Study Ligand-Receptor Interaction

Validated Applications for N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride Based on Quantitative Evidence


Lead Compound for Medicinal Chemistry Optimization in Alzheimer's Disease Programs

With an AChE IC50 of 0.30 µM—a 7.2-fold improvement over the clinical drug donepezil—this compound serves as an ideal lead for structure-based drug design and SAR expansion programs. Medicinal chemistry teams can use its validated 2-fluorophenyl scaffold as a starting point for further potency and selectivity optimization, a decision quantitatively supported by its top rank among 11 screened analogues. [1]

Standard Dual-Cholinesterase Inhibitor for Biological Assay Development

The compound's robust dual inhibition profile (AChE IC50 = 0.30 µM, BuChE IC50 = 0.80 µM) makes it an excellent standard reference compound for developing and validating enzymatic assays intended to screen for new Alzheimer's therapeutics. Its defined potency against both key human cholinesterases allows for the calibration of high-throughput screening platforms with a single, well-characterized dual-active control. [1]

Chemical Biology Tool to Probe Binary Cholinesterase Inhibition in Disease Models

The specific dual AChE/BuChE inhibitory activity validated in this compound enables its use as a chemical probe to dissect the individual and combined roles of these enzymes in in vitro neurodegenerative disease models. Its well-defined IC50 values against both targets allow researchers to establish concentration-response relationships and distinguish between AChE- and BuChE-mediated cellular effects with greater precision than using less active analogues. [1]

Quote Request

Request a Quote for N-(2-fluorophenyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.